5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine
Description
Historical Context and Discovery
The discovery of 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is rooted in advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While the exact date of its first synthesis remains unspecified in literature, its emergence parallels the development of trifluoromethylation techniques and transition-metal-catalyzed cross-coupling reactions. Early synthetic routes likely involved cyclocondensation strategies similar to those used for related pyridopyrazine derivatives, as evidenced by methodologies described for analogous compounds.
IUPAC Nomenclature and Structural Identification
The systematic IUPAC name 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is derived from its bicyclic framework and substituent positions:
- Pyrido[3,4-b]pyrazine : Indicates a fused ring system where the pyridine ring (numbered such that the nitrogen is at position 1) shares atoms with the pyrazine ring at positions 3 and 4.
- 5-Chloro : Specifies a chlorine substituent at position 5 of the fused system.
- 2-(Trifluoromethyl) : Denotes a trifluoromethyl group (-CF₃) at position 2.
The structural identity is further confirmed by spectroscopic data and computational descriptors:
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular formula | C₈H₃ClF₃N₃ | |
| Molecular weight | 233.58 g/mol | |
| SMILES notation | C1=C(C=NC2=NC(=CN=C21)Cl)C(F)(F)F | |
| InChIKey | FYALOCYHLHORAQ-UHFFFAOYSA-N |
The planar bicyclic system exhibits conjugation across both rings, with the trifluoromethyl group inducing significant electron-withdrawing effects. X-ray crystallography of related compounds confirms that the chloro substituent occupies a position orthogonal to the pyrazine ring, minimizing steric hindrance.
Significance in Heterocyclic Chemistry
This compound exemplifies two critical trends in modern heterocyclic chemistry:
- Trifluoromethylation : The -CF₃ group enhances lipophilicity and metabolic resistance, making the compound a candidate for pharmacokinetic optimization in drug discovery.
- Fused Nitrogen Heterocycles : The pyridopyrazine core provides multiple sites for functionalization, enabling the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.
In medicinal chemistry, analogues of this scaffold have shown promise as kinase inhibitors and antimicrobial agents. For instance, chlorinated pyridopyrazines exhibit inhibitory activity against Mycobacterium tuberculosis by targeting essential enzymes in cell wall biosynthesis. Similarly, trifluoromethylated variants are explored as agrochemicals due to their stability under environmental conditions.
The compound’s synthetic versatility is demonstrated in cross-coupling reactions. For example, the chlorine atom at position 5 can undergo Suzuki-Miyaura couplings with aryl boronic acids, enabling the introduction of diverse aromatic groups (Figure 1). This reactivity is critical for generating derivatives with tailored electronic and steric properties.
Figure 1 : General scheme for Suzuki-Miyaura coupling of 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine.
$$ \text{R-B(OH)}2 + \text{C}8\text{H}3\text{ClF}3\text{N}3 \xrightarrow{\text{Pd catalyst}} \text{C}8\text{H}3\text{F}3\text{N}_3\text{-R} $$
Properties
Molecular Formula |
C8H3ClF3N3 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)15-5(3-14-6)8(10,11)12/h1-3H |
InChI Key |
XYZIZGFITVCPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=C(N=C21)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
- Starting Material: 2-chloro-5-(trifluoromethyl)pyrazine.
- Reagents: Various cyclization agents under controlled conditions.
- Reaction Conditions: Typically conducted in organic solvents with precise temperature and pressure settings to ensure the formation of the pyridopyrazine ring system.
Mechanism
The reaction proceeds via nucleophilic substitution and intramolecular cyclization, forming the desired heterocyclic compound. This method is widely used due to its efficiency and ability to produce high yields under optimized conditions.
Halophilic Alkylation and Bromine/Fluorine Exchange
Another approach involves halophilic alkylation followed by bromine/fluorine exchange reactions.
Procedure
- Starting Material: Pyrazine derivatives.
- Reagents: Dibromodifluoromethane for alkylation, followed by silver tetrafluoroborate for bromine/fluorine exchange.
- Reaction Conditions: The initial alkylation step requires elevated temperatures, while the exchange step is performed under milder conditions.
Challenges
This method has limitations, including low yields during the first stage and the high cost of reagents. However, it remains viable for large-scale synthesis in laboratory settings.
Chlorination of Hydroxypyrazines
A third method involves chlorination of hydroxypyrazines followed by chlorine/trifluoromethyl exchange.
Procedure
- Starting Material: Hydroxypyrazines.
- Reagents: Thiophosgene for chlorination and antimony trifluoride for chlorine/trifluoromethyl exchange.
- Reaction Conditions: Chlorination occurs over several days at room temperature, while the exchange reaction requires elevated temperatures (125–160°C).
Yield
This method produces moderate yields but is scalable for industrial applications. The final product is purified through vacuum distillation and solvent extraction techniques.
Cyclocondensation Reactions
Cyclocondensation of amino-pyrazines with trifluoroacetate derivatives provides another route to synthesize trifluoromethylated pyridopyrazines.
Procedure
- Starting Material: Amino-pyrazines.
- Reagents: Ethyl trifluoroacetoacetate in a methanol/phosphoric acid mixture.
- Reaction Conditions: Refluxing for extended periods (24–72 hours).
Advantages
This method allows regioselective synthesis of trifluoromethylated derivatives with varying yields depending on the substituents present on the amino-pyrazines.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Scalability |
|---|---|---|---|---|---|
| Cyclization Reactions | 2-chloro-5-(trifluoromethyl)pyrazine | Organic solvents | Controlled temperature/pressure | High | High |
| Halophilic Alkylation | Pyrazine derivatives | Dibromodifluoromethane, AgBF₄ | Elevated temperatures | Low | Moderate |
| Chlorination of Hydroxypyrazines | Hydroxypyrazines | Thiophosgene, SbF₃ | Room temperature (chlorination), high temp (exchange) | Moderate | High |
| Cyclocondensation | Amino-pyrazines | Ethyl trifluoroacetoacetate | Reflux in MeOH/H₃PO₄ | Variable | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine involves several methodologies that highlight its utility in organic synthesis. For instance, efficient methods for synthesizing related compounds, such as 2-chloro-5-trifluoromethoxypyrazine, have been developed, showcasing the compound's versatility as a synthetic intermediate .
Biological Applications
Antimicrobial Activity
Research indicates that compounds derived from the pyrido[3,4-b]pyrazine scaffold exhibit significant antimicrobial properties. A study evaluated various derivatives against multiple fungal strains, revealing that certain modifications enhance antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide demonstrated notable efficacy against Trichophyton mentagrophytes with a minimum inhibitory concentration (MIC) of 15.62 µmol/L .
Anticancer Properties
The compound has also been explored for its anticancer potential. Pyrazolo[3,4-b]pyridines, including derivatives of this compound, have shown promising results in inhibiting cellular proliferation in various cancer cell lines. Notably, compounds designed from this scaffold exhibited high selectivity against cyclin-dependent kinases (CDK), which are crucial targets in cancer therapy .
Material Science Applications
Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules enhances their chemical stability and lipophilicity. This characteristic is beneficial in developing materials with specific properties for industrial applications. The synthesis of trifluoromethylated derivatives has been reported to yield compounds with improved performance in various chemical reactions and applications .
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 15.62 µmol/L | Not specified |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 µg/mL | Not specified |
| Derivative with CDK2 inhibition | Not applicable | 0.36 µM |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of antifungal activities, researchers synthesized a series of pyrazine derivatives and tested them against eight fungal strains. The study concluded that structural modifications significantly affected the antimicrobial potency of the compounds tested, particularly highlighting the role of the trifluoromethyl group in enhancing activity against resistant strains .
Case Study 2: Anticancer Drug Development
A focused study on cyclin-dependent kinase inhibitors derived from the pyrido[3,4-b]pyrazine scaffold revealed that specific substitutions could dramatically increase selectivity and potency against cancer cell lines such as HeLa and HCT116. The findings underscore the potential for developing targeted therapies using these compounds as lead structures .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazine shares a similar fused-ring system but differs in nitrogen positioning. Key comparisons include:
- Electron-Withdrawing Capacity : Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing ability due to additional nitrogen atoms, reducing bandgaps in conjugated polymers (e.g., λmax ≈ 633 nm vs. 600 nm for pyrido[2,3-b]pyrazine derivatives) .
- Reactivity : Iodinated pyrido[2,3-b]pyrazine derivatives (e.g., 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine) show lower reactivity in Suzuki couplings (42–75% yields) compared to brominated analogs, which undergo competitive debromination .
- Biological Activity : Pyrido[2,3-b]pyrazine derivatives like 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine exhibit cholinesterase inhibition (IC50: 0.466 μM for AChE), whereas trifluoromethyl-substituted pyrido[3,4-b]pyrazines show kinase inhibition .
Table 1: Physical Properties of Selected Pyrido-Pyrazines
| Compound | Melting Point (°C) | Yield (%) | Key Applications |
|---|---|---|---|
| 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine | N/A | 65–92* | Polymers, kinase inhibitors |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 215 | 75 | Suzuki coupling intermediates |
| 2,3-Diphenylquinoxaline | 150 | 92 | Antiproliferative agents |
Quinoxaline Derivatives
Quinoxalines are simpler bicyclic analogs lacking the pyridine fusion. Key differences include:
- Electronic Properties: Quinoxalines are less electron-deficient, resulting in higher bandgap polymers (λmax ≈ 550 nm) .
- Synthetic Flexibility: Quinoxalines undergo efficient N-arylation and hydrazone formation, whereas pyrido[3,4-b]pyrazines require harsher conditions due to steric hindrance from fused rings .
Thieno[3,4-b]pyrazines
Thieno[3,4-b]pyrazines replace nitrogen with sulfur, altering electronic properties:
- Bandgap Tuning: Thieno derivatives achieve ultra-low bandgaps (1.0–1.5 eV) due to sulfur’s polarizability, outperforming nitrogenated analogs .
- Synthetic Challenges: Thieno[3,4-b]pyrazines require specialized diaminothiophene precursors, whereas pyrido[3,4-b]pyrazines are more accessible via condensation reactions .
Pyrido[4,3-b]pyrazine in Polymers
In donor-acceptor polymers, pyrido[3,4-b]pyrazine-based monomers (e.g., M1–M4) show:
Table 2: Electronic Properties of D-A Polymers
| Polymer | Donor Unit | Bandgap (eV) | λmax (nm) |
|---|---|---|---|
| P1 | Thiophene | 1.8 | 633 |
| P2 | Butylthiophene | 1.7 | 645 |
| P3 | Hexyloxythiophene | 1.6 | 658 |
Biological Activity
5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyridopyrazine family and features a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C8H3ClF3N3 |
| Molecular Weight | 233.58 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)15-5(3-14-6)8(10,11)12/h1-3H |
| InChI Key | XYZIZGFITVCPIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=NC=C(N=C21)C(F)(F)F)Cl |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential as an antimycobacterial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. One study assessed its antiproliferative effects on human colon cancer cell lines (HCT-116 and HT-29). The results indicated that certain derivatives of pyridopyrazine could induce apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl2 .
A specific derivative demonstrated an IC50 value in the range of 6.587 to 11.10 µM against HT-29 cells, indicating significant anticancer activity . The mechanism appears to involve modulation of key signaling pathways that control cell survival and apoptosis.
The biological effects of this compound are largely attributed to its lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cells, it can interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. This interaction can lead to inhibition of enzyme activity or alteration of signaling pathways that regulate cell growth and apoptosis .
Case Studies
- Antimycobacterial Activity : A study evaluated a series of pyrazine derivatives for their efficacy against Mycobacterium tuberculosis. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. The most effective derivatives had MIC values as low as 6.25 µg/mL .
- Anticancer Evaluation : In vitro tests on HT-29 colon cancer cells revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
